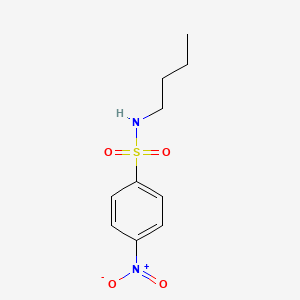

N-butyl-4-nitrobenzenesulfonamide

Description

Contextual Significance of Benzenesulfonamide (B165840) Derivatives in Chemical Science

Benzenesulfonamide derivatives represent a cornerstone in modern chemical and medicinal science. These organic compounds, characterized by a benzenesulfonyl group linked to a nitrogen atom, exhibit a wide array of biological activities. Their versatility has led to their investigation and application in numerous fields, including the development of pharmaceuticals and specialized chemical materials. The structural framework of benzenesulfonamides allows for diverse substitutions, enabling chemists to fine-tune their physical, chemical, and biological properties for specific applications.

Historical Perspective on Nitrobenzenesulfonamide Utilization in Organic Synthesis

Historically, nitrobenzenesulfonamide scaffolds have been pivotal in the advancement of organic synthesis. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the reactivity of the benzene (B151609) ring and the sulfonamide group. This feature has been exploited in a variety of chemical transformations. For instance, the nitro group can be readily reduced to an amino group, providing a gateway to a vast number of further chemical modifications and the synthesis of complex molecules. Furthermore, the sulfonamide group itself can act as a directing group in aromatic substitution reactions and as a protective group for amines.

Research Trajectory and Scope

Research concerning N-butyl-4-nitrobenzenesulfonamide has primarily revolved around its synthesis and its potential as an intermediate in the creation of more complex molecules. While extensive studies on the broader class of benzenesulfonamides have uncovered diverse applications, from antiplasmodial to anticancer agents, the specific research trajectory for this compound remains more focused. Current knowledge is largely centered on its preparation and characterization, with its full potential in various research and application domains yet to be exhaustively explored.

Detailed Research Findings

The synthesis of this compound is most commonly achieved through the reaction of 4-nitrobenzenesulfonyl chloride with n-butylamine. This straightforward nucleophilic substitution reaction provides a reliable method for obtaining the target compound.

A typical laboratory synthesis involves the following steps:

4-Nitrobenzenesulfonyl chloride is dissolved in a suitable organic solvent.

n-Butylamine is added to the solution, often in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction mixture is stirred for a specific period to ensure complete reaction.

The resulting this compound is then isolated and purified, typically through filtration and recrystallization.

While specific spectroscopic data for this compound is not extensively published in peer-reviewed literature, its expected spectral characteristics can be inferred from closely related compounds.

Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the protons of the butyl group (triplet for the terminal methyl, multiplets for the methylene (B1212753) groups) and distinct signals for the aromatic protons, influenced by the electron-withdrawing nitro and sulfonamide groups. The protons on the carbon adjacent to the nitrogen would likely appear as a triplet. |

| ¹³C NMR | Resonances for the four unique carbons of the butyl group and the aromatic carbons. The carbon atoms attached to the nitro and sulfonyl groups are expected to be significantly downfield. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, and the asymmetric and symmetric stretching of the N-O bonds in the nitro group. |

For comparison, the related compound N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide exhibits characteristic signals in its ¹H NMR spectrum in DMSO-d₆, including a singlet for the NH proton and distinct doublets for the aromatic protons. researchgate.net Similarly, the IR spectrum of N-(4-nitrophenyl)benzenesulfonamide shows the expected vibrational frequencies for the sulfonamide and nitro groups.

The molecular and physical properties of this compound are summarized in the table below.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₄S |

| Molecular Weight | 258.29 g/mol |

| CAS Number | 66473-14-1 |

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-2-3-8-11-17(15,16)10-6-4-9(5-7-10)12(13)14/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMHNKQBDAAJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364479 | |

| Record name | N-butyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66473-14-1 | |

| Record name | N-butyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Butyl 4 Nitrobenzenesulfonamide and Its Analogues

Direct Synthetic Routes to N-butyl-4-nitrobenzenesulfonamide

The most straightforward approaches to synthesizing this compound involve the direct formation of the sulfonamide bond.

The reaction of an amine with a sulfonyl chloride is a cornerstone of sulfonamide synthesis. The primary method for producing this compound is the reaction of butylamine with 4-nitrobenzenesulfonyl chloride. biosynth.comchemicalbook.com This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

A specific synthetic example involves mixing butylamine and 4-nitrobenzenesulfonyl chloride in orthodichlorobenzene. chemicalbook.com The reaction is heated, and an aqueous solution of sodium carbonate is added to serve as the base. This procedure has been reported to produce the target compound in a high yield of 94.5%. chemicalbook.com The choice of base and solvent is critical, with pyridine and triethylamine being common bases used in these types of reactions. cbijournal.com

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Yield | Reference |

| Butylamine | 4-Nitrobenzenesulfonyl chloride | Orthodichlorobenzene | Sodium Carbonate (aq) | 60°C | 94.5% | chemicalbook.com |

This table presents a specific example of the direct synthesis of this compound via amine sulfonylation.

Challenges in this approach include the potential for dialkylation and the need for carefully controlled reaction conditions to ensure high yields of the mono-alkylated product. tandfonline.com The use of polymer-supported reagents, such as sulfonamides loaded onto an anion exchange resin, has been shown to overcome some of these difficulties by simplifying the procedure and purification. tandfonline.com

Derivatization and Structural Modification Strategies

The this compound structure can be further modified, or its parent sulfonamide can be derivatized through various alkylation and functionalization strategies.

The N-alkylation of sulfonamides is a key strategy for creating diverse analogues. nih.gov A prominent method is the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents, producing water as the only byproduct. ionike.comacs.org This approach is considered environmentally benign and has been successfully demonstrated using various transition metal catalysts, including those based on ruthenium, manganese, and iron. ionike.comacs.orgacs.org For instance, an FeCl2/K2CO3 system has been developed for the N-alkylation of sulfonamides with benzylic alcohols, achieving high yields. ionike.com Similarly, a manganese(I) PNP pincer precatalyst enables the efficient N-alkylation of various aryl and alkyl sulfonamides using both benzylic and simple primary aliphatic alcohols. acs.org

| Catalyst System | Alkylating Agent Type | Key Features | Reference |

| Ru(p-cymene)Cl2]2 / Diphosphine | Alcohols | Effective for primary and secondary amines and sulfonamides. | acs.org |

| FeCl2 / K2CO3 | Benzylic Alcohols | Environmentally benign, high selectivity, water as the only byproduct. | ionike.com |

| Mn(I) PNP pincer precatalyst | Benzylic & Aliphatic Alcohols | Employs a well-defined, bench-stable precatalyst; provides excellent yields. | acs.org |

| Anion Exchange Resin | Alkyl Halides | Simplifies procedure and purification, high yields of mono-N-alkylated products. | tandfonline.com |

This table summarizes various catalytic systems and methods used for the N-alkylation of sulfonamides.

A significant challenge in N-alkylation is preventing the formation of dialkylated byproducts. tandfonline.comtcichemicals.com Several strategies have been developed to achieve selective monoalkylation. One approach involves using polymer-supported sulfonamides, where the sulfonamide is anchored to an anion exchange resin. This method has been shown to produce mono-N-alkylated sulfonamides in high yields when reacted with alkyl halides in an alcoholic medium. tandfonline.com

Catalytic systems have also been optimized for mono-selectivity. An N-heterocyclic carbene-phosphine iridium complex has been reported for the efficient and selective mono-N-alkylation of sulfonamides with alcohols via the borrowing hydrogen strategy. researchgate.net The careful choice of catalyst, base, and reaction conditions is crucial for controlling the degree of alkylation and favoring the desired mono-substituted product. researchgate.net

The sulfonamide moiety is a critical pharmacophore and is frequently incorporated into the structure of more complex molecules to impart specific biological activities. acs.orgbohrium.com For example, the sulfonamide group has been incorporated into biguanide scaffolds, resulting in derivatives with enhanced cellular uptake and cytotoxic properties against breast cancer cell lines. nih.gov

In another context, N-alkylation of arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored as a strategy to design selective 5-HT7 receptor ligands or multifunctional agents for treating central nervous system disorders. nih.gov The sulfonamide group can also serve as a protecting group for amines during multi-step syntheses, which can be cleaved under specific conditions. nih.govnih.gov The versatility of the sulfonamide linkage allows it to be integrated into diverse molecular architectures, from protease inhibitors like amprenavir to novel ketenimine sulfonamide conjugates designed as potential anticancer agents. mdpi.comacs.org

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques that offer greater control over reaction parameters, enhanced safety, and improved sustainability. For the synthesis of this compound and its analogues, several cutting-edge approaches have shown considerable promise.

Flow chemistry has emerged as a powerful tool for the synthesis of pharmaceutical compounds, offering advantages such as improved heat and mass transfer, precise control over reaction conditions, and enhanced safety when handling hazardous reagents. biolmolchem.com The development of eco-friendly and scalable flow synthesis protocols is particularly relevant for the creation of sulfonamide libraries.

One such approach involves the continuous production of sulfonyl chlorides, key precursors for sulfonamides, from disulfides or thiols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination. rsc.org This method, when performed in a continuous flow environment, allows for excellent control over reaction parameters and improves the inherent safety of the process by preventing thermal runaway. rsc.org A small reactor volume and short residence time can lead to a very high space–time yield. rsc.org

Furthermore, the synthesis of related compounds, such as sulfonylureas, has been successfully scaled up using continuous flow systems. For instance, the reaction of a sulfonamide with a carbamate (B1207046) to produce the sulfonylurea gliclazide was optimized in a flow setup, achieving high conversion and isolated yield with a significant throughput. google.com These examples demonstrate the potential of flow chemistry for the large-scale and sustainable production of this compound and its analogues.

Table 1: Representative Parameters for Scalable Flow Synthesis of a Sulfonylurea

| Parameter | Value |

| Reactants | Sulfonamide (0.5 M), Carbamate (1.5 Equiv.), DBU (4 Equiv.) |

| Temperature | 80 °C |

| Residence Time | 2 min |

| Reactor Volume | 18.4 mL |

| Conversion | 93% |

| Isolated Yield | 91% |

| Throughput | 41 g/h |

| Data adapted from a representative flow synthesis of a sulfonylurea compound. google.com |

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry and is widely used for the preparation of peptide and small molecule libraries. The application of SPS to the synthesis of this compound analogues involves the use of polymer-supported 2- or 4-nitrobenzenesulfonamides as key intermediates. documentsdelivered.com These immobilized sulfonamides can undergo various chemical transformations, including alkylation, to generate a diverse range of compounds. documentsdelivered.com

A general strategy for the on-resin synthesis of sulfonamide derivatives involves the initial attachment of a suitable building block to a solid support, followed by reaction with a sulfonyl chloride, and subsequent modification. For instance, in the context of peptide chemistry, an amino acid attached to a resin can be N-functionalized. A related on-resin macrocyclization of a peptide containing a sulfonamide moiety showcases the versatility of this approach. The process involves the functionalization of a resin-bound peptide with 2-chloroethanesulfonyl chloride, followed by selective deprotection and on-resin cyclization. nih.gov This demonstrates the feasibility of performing complex multi-step syntheses on a solid support, which simplifies purification and allows for the rapid generation of analogues.

Table 2: Representative Protocol for On-Resin Modification and Cyclization of a Peptide via a Sulfonamide Linkage

| Step | Procedure |

| 1. Functionalization | The resin-bound peptide is reacted with 4 equivalents of 2-chloroethanesulfonyl chloride and 8 equivalents of triethylamine at room temperature for 2 hours (repeated twice). |

| 2. Deprotection | A protected cysteine residue is selectively deprotected using a solution of 3% trifluoroacetic acid (TFA) and 5% triethylsilane (TES) in dichloromethane (DCM) for 30 seconds (repeated 15 times). |

| 3. Neutralization & Cyclization | The resin is neutralized and then treated with a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) for 1 hour at room temperature to induce macrocyclization. |

| 4. Cleavage | The final product is cleaved from the resin using a 95% TFA cleavage cocktail. |

| This table outlines a representative procedure for the on-resin manipulation of a sulfonamide-containing molecule, highlighting the steps involved in solid-phase synthesis. nih.gov |

Catalysis offers a powerful means to achieve highly efficient and selective chemical transformations. In the context of this compound synthesis, both heterogeneous nanocatalysis and bifunctional catalytic systems have shown significant potential.

Heterogeneous nanocatalysts are gaining attention due to their high catalytic performance, stability, and ease of recovery and reuse. figshare.comresearchgate.net For sulfonamide synthesis, magnetic nanoparticles such as CuFe₂O₄@SiO₂ have been employed as efficient and recyclable catalysts. biolmolchem.comresearchgate.net These nanocatalysts can be easily separated from the reaction mixture using an external magnet, which simplifies the work-up procedure and enhances the sustainability of the process. biolmolchem.com

The synthesis of sulfonamides using such nanocatalysts typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of the catalyst. The use of CuFe₂O₄@SiO₂ nanoparticles has been shown to provide good structural stability for the preparation of sulfonamides. biolmolchem.com While specific studies on the synthesis of this compound using this particular catalyst are not detailed, the general applicability to a range of sulfonamides suggests its potential for this transformation.

Table 3: Representative Conditions for Nanocatalytic Synthesis of Sulfonamides

| Parameter | Condition |

| Catalyst | Fe₃O₄@KCC-1-npr-NH₂ |

| Reactants | 4-toluenesulfonyl chloride (1 mmol), 4-methoxy aniline (B41778) (1 mmol) |

| Catalyst Loading | 0.1 g |

| Solvent | Water (4 mL) |

| Temperature | Room Temperature |

| Time | 1 hour |

| Data adapted from a study on the green and efficient synthesis of sulfonamide derivatives using a magnetic nanocatalyst. researchgate.net |

Bifunctional catalysts, which possess two distinct active sites, can facilitate cascade or one-pot reactions, thereby increasing synthetic efficiency. epa.gov For the synthesis of sulfonamides from nitroarenes, a bifunctional heterogeneous nanocatalyst, Pd–NHC-γ-Fe₂O₃-n-butyl-SO₃H, has been developed. documentsdelivered.comnih.gov This catalyst features both a palladium-N-heterocyclic carbene (NHC) complex for the reduction of the nitro group and an acidic sulfonic acid group. nih.gov

This system enables a one-pot process where a nitroarene is first reduced to the corresponding amine in situ, which then undergoes a subsequent reaction, such as condensation with an aldehyde to form an imine or carbonylation to yield an amide. nih.gov This approach is highly relevant to the synthesis of analogues of this compound, as it provides a direct route from the nitroarene precursor without the need to isolate the intermediate amine. The catalyst's magnetic properties also allow for easy recovery and reuse for several cycles without a significant loss of activity. nih.gov

Table 4: One-Pot Reduction-Schiff Base Condensation of Nitroarenes using a Bifunctional Nanocatalyst

| Nitroarene | Aldehyde | Product Yield (%) |

| Nitrobenzene (B124822) | Benzaldehyde | 95 |

| 4-Chloronitrobenzene | Benzaldehyde | 92 |

| 4-Nitrotoluene | Benzaldehyde | 96 |

| Nitrobenzene | 4-Chlorobenzaldehyde | 94 |

| Nitrobenzene | 4-Methoxybenzaldehyde | 98 |

| Data represents the yields of imines from the one-pot reaction of various nitroarenes and aldehydes in the presence of Pd–NHC-γ-Fe₂O₃-n-butyl-SO₃H and NaBH₄. nih.gov |

Chemical Reactivity and Mechanistic Investigations of N Butyl 4 Nitrobenzenesulfonamide and Its Derivatives

Electrochemical Behavior and Reduction Mechanisms

The electrochemical reduction of nitroaromatic compounds, including N-butyl-4-nitrobenzenesulfonamide, is a complex process involving multiple steps and intermediates. Key aspects of this behavior include the reduction of the nitro group, cleavage of the sulfonyl-nitrogen (S-N) bond, the impact of environmental conditions, and the role of radical ions.

Nitro Group Reduction Pathways

The reduction of the nitro group is a principal feature of the electrochemical behavior of this compound. This process typically proceeds through a series of intermediates. The nitro group (-NO₂) can undergo a six-electron reduction to sequentially form nitroso (-NO), N-hydroxylamino (-NHOH), and finally amino (-NH₂) functional groups. nih.govnih.gov This transformation can occur via a radical mechanism, involving single electron transfers, or by a two-electron transfer process, akin to a hydride transfer. nih.govnih.gov

The specific pathway and the stability of the intermediates are influenced by the molecular structure and the reaction conditions. For instance, in related nitroaromatic compounds, the one-electron reduction can lead to the formation of an anion radical. researchgate.net The stability and subsequent reactions of this radical are crucial in determining the final products. A variety of reagents can be employed to achieve the reduction of nitro groups, including catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as chemical reducing agents like iron or zinc in acidic media. commonorganicchemistry.com

Sulfonyl-Nitrogen (S-N) Bond Cleavage Mechanisms

While the reduction of the nitro group is a primary pathway, the cleavage of the sulfonyl-nitrogen (S-N) bond can also occur under certain electrochemical conditions. The mechanism of this cleavage is often linked to the formation of radical anions. Following an initial electron transfer to the nitroaromatic system, an intramolecular electron transfer can occur, leading to the fragmentation of the molecule and cleavage of the S-N bond. researchgate.net

Influence of Environmental Factors on Electrochemical Processes

Environmental factors play a significant role in the electrochemical behavior of this compound. The choice of solvent, electrolyte, and the presence of proton donors can alter the reduction pathways and the stability of intermediates. For example, the reactivity of radical anions of similar nitroaromatic compounds has been shown to be different in ionic liquids compared to conventional non-aqueous solvents like acetonitrile (B52724) or dimethyl sulfoxide. rsc.org

The presence of an electrolyte can inhibit degradation rates in some electrochemical systems. mdpi.com Furthermore, the pH of the medium can influence the protonation state of intermediates, thereby affecting their subsequent reaction pathways. For instance, in aqueous solutions, the decay of transient species can be pH-dependent. researchgate.net The applied current density in an electrochemical cell is another critical parameter, with reaction rates often increasing with current density up to an optimal point, beyond which efficiency may decrease. mdpi.com

Radical Ion Mechanisms in Chemical Reactions

Radical ions are key intermediates in the chemical reactions of this compound, particularly in its electrochemical reduction. The initial one-electron reduction of the nitroaromatic ring leads to the formation of a radical anion. researchgate.net This species can be relatively stable, allowing for its detection by techniques like electron paramagnetic resonance (EPR) spectroscopy. researchgate.net

Rearrangement Reactions and Stereochemical Studies

Beyond electrochemical reductions, N-alkyl arylsulfonamides can undergo interesting rearrangement reactions, particularly under basic conditions. These reactions can lead to significant structural reorganization of the molecule.

Base-Induced Nitrogen to Carbon Rearrangements

A notable reaction of N-alkyl arylsulfonamides is the base-induced rearrangement where a group attached to the nitrogen atom migrates to the aromatic ring. This type of rearrangement is often initiated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The process is believed to proceed through a directed ortho metalation (DoM) mechanism. nih.gov

Steric Effects on Reaction Selectivity

The steric hindrance presented by the N-alkyl group in arylsulfonamides significantly directs the results of base-induced reactions. nih.gov Specifically, in the competition between rearrangement and cyclization reactions of N-alkyl arylsulfonamides, the bulkiness of the N-alkyl substituent plays a crucial role. nih.gov For instance, when the N-substituent (R¹) is a small alkyl group like methyl or ethyl, the formation of a saccharin (B28170) (a cyclized product) is a significant competing reaction. nih.gov However, the introduction of a larger, more sterically demanding alkyl group, particularly one with branching at the α- or β-carbon, such as an isopropyl or isobutyl group, effectively suppresses this cyclization pathway. nih.gov This steric impediment favors the rearrangement reaction, leading to the formation of 4-X-2-(R²O₂C)C₆H₃SO₂NHR¹ in high yields. nih.gov

The size of the migrating group (CO₂R²) also influences the reaction's chemoselectivity. nih.gov When a bulky tert-butyl ester group (R² = C(CH₃)₃) is used, a clean rearrangement occurs even with a smaller N-methyl group. nih.gov This demonstrates that steric bulk on either the N-alkyl or the migrating group can be leveraged to control the reaction outcome. nih.gov In the case of 4-nitrobenzenesulfonamide (B188996) derivatives (X = NO₂), these compounds did not undergo the rearrangement when treated with lithium diisopropylamide (LDA), indicating that the 4-nitrobenzenesulfonyl protecting group is stable under these conditions. nih.gov This stability allows for modifications elsewhere in the molecule without affecting the protected amine. nih.gov

The following table summarizes the influence of steric effects on the reaction of C₆H₄SO₂NR¹COR²:

| N-Substituent (R¹) | Migrating Group (R²) | Predominant Reaction |

| CH₃ | CO₂CH₃ | Competing cyclization and rearrangement |

| CH(CH₃)₂ | CO₂CH₃ | Rearrangement |

| CH₃ | CO₂C(CH₃)₃ | Rearrangement |

| CH(CH₃)₂ | COCH(CH₃)₂ | Rearrangement |

| CH₃ | COCH₃ | Cleavage/Decomposition |

Stereoselective Alkylation and Chiral Template Applications of Sulfonimidates

Sulfonimidates, which are organosulfur(VI) compounds, have garnered interest for their role as chiral templates in asymmetric synthesis. rsc.org Their tetrahedral sulfur center is stereogenic, allowing for the synthesis of enantiomerically enriched compounds. rsc.orgresearchgate.net The stereoselectivity of alkylation reactions involving related chiral auxiliaries, such as oxazolopiperidones, is influenced by factors like the conformation of the bicyclic system and steric hindrance between the enolate and the alkylating agent. nih.gov For instance, the alkylation of unsubstituted oxazolopiperidone enolates with methyl chloride predominantly yields the exo product. nih.gov However, substituents on the ring system can alter this preference. nih.gov

The stereogenic nature of sulfonimidates makes them valuable precursors for other chiral sulfur-containing molecules, most notably sulfoximines. rsc.org The transformation of chiral sulfonimidates to sulfoximines often proceeds with a high degree of stereochemical control. rsc.orgresearchgate.net For example, chiral cyclic sulfonimidates have been used to access enantiomerically pure sulfoximines. researchgate.net The ability to modify three positions on the sulfonimidate structure (the O-R¹, S-C(R²), and N-substituents) provides significant synthetic flexibility. rsc.org This versatility has led to their use in the synthesis of various high-value compounds, including medicinally relevant sulfoximines and sulfonimidamides. rsc.orgnih.gov

Protective Group Chemistry

Utility of the Nitrobenzenesulfonyl Group as an Amine Protectant

The nitrobenzenesulfonyl (Ns) group, particularly the 2-nitrobenzenesulfonyl (oNBS) and 4-nitrobenzenesulfonyl (p-NBS) variants, serves as a versatile protecting group for primary and secondary amines. thieme-connect.comug.edu.pl This protecting group is readily introduced by reacting the amine with the corresponding nitrobenzenesulfonyl chloride. thieme-connect.com A key advantage of the Ns-group is its ability to activate the nitrogen atom for subsequent N-alkylation, facilitating the synthesis of N,N-disubstituted sulfonamides, which are precursors to secondary amines. thieme-connect.comresearchgate.net

The strong electron-withdrawing nature of the nitro group makes the sulfonamide's sulfur-nitrogen bond susceptible to cleavage by nucleophiles, a property that is central to its deprotection. researchgate.net The oNBS group is particularly useful in peptide synthesis as it can prevent the formation of oxazolones, thereby reducing the risk of racemization during difficult coupling reactions. ug.edu.pl Furthermore, oNBS protection allows for site-specific alkylation of amino acids on a solid phase, making it a valuable tool for preparing N-methylated peptides. ug.edu.pl

Deprotection Methodologies via Nucleophilic Substitution

The removal of the nitrobenzenesulfonyl protecting group is typically achieved through nucleophilic aromatic substitution (SNAr). researchgate.netthieme-connect.de The electron-deficient nature of the nitro-substituted aromatic ring facilitates attack by soft nucleophiles, leading to cleavage of the carbon-sulfur bond. researchgate.netnih.gov Thiolates, generated from thiols under basic conditions, are commonly employed for this deprotection. researchgate.netthieme-connect.de

Several reagent systems have been developed for the efficient removal of the Ns group under mild conditions:

Thiophenol (PhSH) and a base: A common and effective method involves the use of thiophenol in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent such as DMF. thieme-connect.comresearchgate.net

2-Mercaptoethanol (B42355) and DBU: A combination of 2-mercaptoethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is also effective for deprotecting Ns-protected amines. thieme-connect.comug.edu.plresearchgate.net

Solid-supported thiols: To simplify purification, solid-supported thiophenolate reagents have been developed. These reagents allow for the removal of the Ns group, and the resin-bound byproducts can be easily filtered off. thieme-connect.de This approach is amenable to parallel synthesis. thieme-connect.de

Alkali metal alkoxides: An alternative, thiol-free deprotection method involves the use of alkali metal alkoxides, such as sodium methoxide. google.com This can be advantageous in industrial settings. google.com

The choice of deprotection conditions can allow for selective removal of different nitrobenzenesulfonyl groups. For example, a 2,4-dinitrobenzenesulfonyl group can be cleaved in the presence of a 2-nitrobenzenesulfonyl group. thieme-connect.comresearchgate.net

The following table provides examples of deprotection conditions for nitrobenzenesulfonyl-protected amines:

| Protected Amine | Reagents | Conditions | Result |

| 2-Nitrobenzenesulfonamides | HSCH₂CH₂OH/DBU or PhSH/Cs₂CO₃ | DMF, mild conditions | Primary amines in high yield thieme-connect.comresearchgate.net |

| 2,4-Dinitrobenzenesulfonamides | HSCH₂CH₂OH or PhSH | Effective with thiol alone | Primary amines thieme-connect.comresearchgate.net |

| o-Nitrobenzenesulfonyl amides | Solid-supported thiol | Room temperature or microwave | High-yielding deprotection thieme-connect.de |

| 2- or 4-Nitrobenzenesulfonamide | Alkali metal alkoxide (e.g., sodium methoxide) | Thiol-free conditions | Corresponding amine google.com |

Orthogonal Protection Strategies and Compatibility with Chemical Transformations

Orthogonal protection is a synthetic strategy that employs multiple protecting groups that can be removed independently of one another under specific reaction conditions. numberanalytics.combham.ac.ukfiveable.me This allows for the selective deprotection and modification of different functional groups within a complex molecule. bham.ac.ukfiveable.mejocpr.com The nitrobenzenesulfonyl group is a valuable component of such strategies due to its unique deprotection conditions. nih.govthieme-connect.de

The Ns group is compatible with a variety of other protecting groups commonly used in organic synthesis, such as Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups, which are labile under acidic and hydrogenolytic conditions, respectively. thieme-connect.degoogle.com This orthogonality allows for complex synthetic sequences where, for example, a Boc-protected amine can be deprotected without affecting an Ns-protected amine in the same molecule. organic-chemistry.org

A key example of the Ns group's utility in orthogonal schemes is its stability under conditions that promote rearrangements in other arylsulfonamides. nih.gov As mentioned previously, 4-nitrobenzenesulfonamide derivatives are resistant to rearrangement induced by LDA, allowing for chemical transformations to be carried out elsewhere in the molecule while the amine remains protected. nih.gov The ability to selectively remove one protecting group in the presence of others is crucial for the efficient synthesis of complex molecules like peptides, oligosaccharides, and natural products. bham.ac.ukjocpr.comnih.gov

Transformations to Related Sulfur-Containing Compounds

This compound and its derivatives can be transformed into other valuable sulfur-containing compounds. A significant application is the conversion of related sulfonimidates into other sulfur(VI) species like sulfoximines and sulfonimidamides. rsc.orgnih.gov These transformations often proceed with a high degree of stereochemical control, making them useful in asymmetric synthesis. rsc.orgresearchgate.netorganic-chemistry.org

The synthesis of these sulfur(VI) compounds is of growing interest due to their applications in medicinal chemistry. rsc.orgresearchgate.net For instance, sulfoximines are found in several drug candidates. rsc.org The synthetic routes to access these compounds often involve the initial formation of a sulfonimidate, which then serves as a versatile intermediate. rsc.org The ability to introduce diversity at multiple points on the sulfonimidate structure allows for the creation of a wide range of structurally diverse sulfur-containing molecules. rsc.orgnih.gov

Synthesis and Interconversion of Sulfonimidates and Sulfonamides

The transformation between sulfonamides and sulfonimidates represents a key area of research in organosulfur chemistry. Sulfonimidates are sulfur(VI) compounds that can serve as versatile intermediates for the synthesis of other important sulfur-containing molecules. rsc.org

One historical method for accessing sulfonimidoyl chlorides, precursors to sulfonimidates, involves the reaction of N,N-dichloroalkylamines with arene sulfinyl chlorides. rsc.org These sulfonimidoyl chlorides can then undergo substitution with sodium phenoxides to yield the corresponding sulfonimidates. rsc.org Another approach involves the oxidative chlorination of sulfinamides to produce sulfonimidoyl chlorides, which are subsequently converted to sulfonimidates. rsc.org

More contemporary methods often utilize hypervalent iodine reagents. For instance, sulfonimidates can be synthesized from sulfinamides in a one-pot procedure using iodosobenzene (B1197198) and an alcohol under mild conditions, offering a broad scope and high yields. rsc.org

The interconversion of sulfonamides to sulfonimidates can be achieved through various synthetic strategies. One such method involves the reaction of N-silylated sulfonamides with dihalophosphoranes to generate sulfonimidoyl halides, which can then be converted to sulfonimidates. rsc.org A one-pot transformation of sulfonamides to sulfonimidamides has also been reported, proceeding through an in-situ formed sulfonimidoyl chloride intermediate that reacts with various amines. researchgate.net

A novel, one-step process for creating primary sulfonamides utilizes the reaction of organometallic reagents, such as Grignard or organolithium reagents, with N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) at low temperatures. organic-chemistry.org This method is notable for its efficiency and scalability. organic-chemistry.org The proposed mechanism involves the formation of a sulfinamide intermediate, which then rearranges to a sulfonimidate ester anion before yielding the final sulfonamide product. organic-chemistry.org

| Starting Material | Reagents | Product | Key Features |

| N,N-dichloroalkylamines and arene sulfinyl chlorides | Sodium phenoxides | Sulfonimidates | Historical route to N-alkyl derived sulfonimidates. rsc.org |

| Sulfinamides | Iodosobenzene, Alcohols | Sulfonimidates | One-pot, mild conditions, broad scope. rsc.org |

| N-silylated sulfonamides | Dihalophosphoranes | Sulfonimidates | Proceeds via sulfonimidoyl halide intermediate. rsc.org |

| Sulfonamides | - | Sulfonimidamides | One-pot transformation via in-situ sulfonimidoyl chloride. researchgate.net |

| Organometallic reagents | N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) | Primary sulfonamides | One-step, efficient, and scalable process. organic-chemistry.org |

Pathways to Sulfonimidamides and Sulfoximines

Sulfonimidamides and sulfoximines are aza-analogues of sulfonamides and sulfones, respectively, and have garnered considerable attention in medicinal chemistry. nih.gov The development of synthetic routes to these compounds, often from sulfonamide precursors or related sulfur species, is a significant area of chemical research.

Hypervalent iodine chemistry has proven instrumental in the synthesis of both sulfoximines and sulfonimidamides. nih.gov The use of a hypervalent iodine reagent in combination with a simple ammonia (B1221849) source can facilitate the transfer of an NH group to sulfoxides to form sulfoximines, and to sulfinamides to generate sulfonimidamides. nih.gov A notable advancement is the simultaneous transfer of both an oxygen and an NH group to sulfides and sulfenamides, providing a direct route to sulfoximines and sulfonimidamides, respectively. nih.gov The reaction is believed to proceed through an iodonitrene intermediate. nih.gov

The synthesis of NH sulfonimidamides from sulfinamides can be achieved using a combination of ammonium (B1175870) carbamate (B1207046) and iodosylbenzene diacetate (PhI(OAc)₂). nih.gov This method has demonstrated good yields for tertiary sulfinamides. nih.gov Similarly, NH sulfonimidamides can be prepared from sulfenamides in a one-pot NH and oxygen transfer reaction. nih.gov

Conventional methods for synthesizing sulfonimidamides often involve the conversion of N-protected sulfonamides to sulfonimidoyl chlorides, followed by reaction with an amine. researchgate.net Another approach involves the treatment of achiral S(IV) electrophiles with organolithium or Grignard reagents, followed by oxidative amination and N-protection. researchgate.net

| Precursor | Reagents | Product | Key Mechanistic Feature |

| Sulfoxides | Hypervalent iodine, Ammonia source | Sulfoximines | NH transfer via an iodonitrene intermediate. nih.gov |

| Sulfides | Hypervalent iodine, Ammonia source | Sulfoximines | Simultaneous NH/O transfer. nih.gov |

| Sulfinamides | Ammonium carbamate, PhI(OAc)₂ | NH Sulfonimidamides | NH transfer. nih.gov |

| Sulfenamides | PhI(OAc)₂, Ammonium carbamate | NH Sulfonimidamides | One-pot NH and O transfer. nih.gov |

| N-protected sulfonamides | - | Sulfonimidamides | Formation of sulfonimidoyl chloride intermediate. researchgate.net |

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, specific crystallographic data for N-butyl-4-nitrobenzenesulfonamide is not currently available in open-access crystallographic databases or published literature. The following sections outline the types of analyses that would be conducted if such data were available.

A full crystallographic analysis would provide critical insights into the molecular conformation of this compound, including the bond lengths, bond angles, and torsion angles that define its shape. This would involve detailing the orientation of the n-butyl group relative to the sulfonamide moiety and the conformation of the butyl chain itself.

Understanding the intermolecular interactions is key to comprehending the solid-state packing of a compound. While it can be inferred that the sulfonamide group's N-H and S=O moieties, along with the nitro group's oxygen atoms, would likely participate in hydrogen bonding and other non-covalent interactions, specific details of these networks for this compound have not been documented.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. There are currently no published studies on the potential polymorphic forms of this compound.

The synthesis and crystallographic analysis of derivatives or metal complexes of this compound could provide valuable information about its chemical reactivity and coordination chemistry. However, research detailing the crystal structures of such related compounds is not presently available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of specific nuclei, such as protons (¹H).

While some sources indicate that the ¹H NMR spectral data for this compound are consistent with expected values, the specific, experimentally determined chemical shifts and coupling constants are not detailed in the available literature. semanticscholar.org A theoretical analysis based on the structure would predict distinct signals for the protons of the butyl chain and the aromatic ring.

Carbon-13 (¹³C) NMR Spectral Analysis

While a definitive, published ¹³C NMR spectrum for this compound is not widely available, the chemical shifts can be reliably predicted based on data from closely related analogues, such as N-aryl-4-nitrobenzenesulfonamides and other N-butylated compounds. rsc.orgnih.gov The ¹³C NMR spectrum is a powerful tool that provides information on each unique carbon environment within the molecule.

The aromatic carbons of the 4-nitrophenyl group are expected to appear in the downfield region (120-155 ppm) due to the deshielding effects of the aromatic system, the electron-withdrawing nitro group (NO₂), and the sulfonyl group (SO₂). nih.gov The carbon atom directly attached to the nitro group (C-4) would be significantly deshielded, as would the carbon attached to the sulfonyl group (C-1). The carbons of the n-butyl chain will appear in the upfield region (10-45 ppm), consistent with aliphatic carbons. oregonstate.edu

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |

|---|---|---|

| C-1 (C-SO₂) | ~145 | Quaternary carbon attached to the strongly electron-withdrawing sulfonyl group. rsc.org |

| C-2 / C-6 | ~128-129 | Aromatic carbons ortho to the sulfonyl group. rsc.org |

| C-3 / C-5 | ~125 | Aromatic carbons meta to the sulfonyl group and ortho to the nitro group. rsc.org |

| C-4 (C-NO₂) | ~150 | Aromatic carbon attached to the strongly electron-withdrawing nitro group. rsc.org |

| N-CH₂ (Butyl) | ~43 | Aliphatic carbon directly attached to the sulfonamide nitrogen. |

| N-CH₂-CH₂ (Butyl) | ~31 | Aliphatic carbon in the β-position to the nitrogen. |

| CH₂-CH₃ (Butyl) | ~20 | Aliphatic carbon in the γ-position to the nitrogen. |

| CH₃ (Butyl) | ~13-14 | Terminal methyl carbon of the butyl chain. oregonstate.edu |

Advanced NMR Techniques for Structural Assignment

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the proton signal for each butyl methylene (B1212753) (CH₂) and methyl (CH₃) group to its corresponding carbon signal in the ¹³C spectrum. It would also correlate the aromatic protons to their respective aromatic carbons. This technique is highly effective for confirming the C-H connectivities within the molecule. columbia.edu

A cross-peak between the protons of the N-CH₂ group and the C-1 carbon of the aromatic ring, definitively linking the butyl chain to the benzenesulfonyl moiety.

Correlations between the N-CH₂ protons and the C-2 carbon of the butyl chain.

Correlations between the aromatic protons, which would help to distinguish the C-2/C-6 and C-3/C-5 positions. The combined use of HSQC and HMBC experiments allows for a complete and confident assignment of all proton and carbon signals, thereby fully elucidating the covalent framework of the molecule. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides detailed information about the functional groups present in a molecule. These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. thermofisher.com

Vibrational Spectroscopic Assignments

The vibrational modes of this compound can be assigned based on extensive studies of its parent compound, 4-nitrobenzenesulfonamide (B188996), and other related structures. nih.gov The key functional groups—sulfonyl (SO₂), nitro (NO₂), secondary amine (N-H), and the alkyl/aromatic C-H bonds—all have characteristic vibrational frequencies.

Key Vibrational Frequencies for this compound

| Vibrational Mode | Assignment | Expected Wavenumber (cm⁻¹) | Primary Activity |

|---|---|---|---|

| ν(N-H) | N-H stretching | ~3250-3300 | IR |

| ν(C-H) aromatic | Aromatic C-H stretching | ~3000-3100 | IR/Raman |

| νas(C-H) aliphatic | Asymmetric CH₂/CH₃ stretching | ~2960 | IR/Raman |

| νs(C-H) aliphatic | Symmetric CH₂/CH₃ stretching | ~2870 | IR/Raman |

| νas(NO₂) | Asymmetric NO₂ stretching | ~1520-1530 | IR (very strong) |

| ν(C=C) | Aromatic ring stretching | ~1475, ~1600 | IR/Raman |

| νs(NO₂) | Symmetric NO₂ stretching | ~1345-1350 | IR/Raman (very strong) |

| νas(SO₂) | Asymmetric SO₂ stretching | ~1310-1320 | IR (very strong) |

| νs(SO₂) | Symmetric SO₂ stretching | ~1150-1160 | IR (very strong) |

| ν(S-N) | S-N stretching | ~900-915 | IR/Raman rsc.org |

| ω(NO₂) | NO₂ wagging | ~740 | IR |

Based on data from Karabacak et al. (2012) for 4-nitrobenzenesulfonamide and standard group frequencies. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would be dominated by several very strong absorption bands, making it an excellent tool for identification. The most prominent features would be the stretching vibrations of the sulfonyl and nitro groups. Specifically, one would expect to observe intense peaks for the asymmetric (~1315 cm⁻¹) and symmetric (~1155 cm⁻¹) SO₂ stretches. nih.govrsc.org Equally prominent would be the very strong asymmetric (~1525 cm⁻¹) and symmetric (~1348 cm⁻¹) stretches of the NO₂ group. nih.govresearchgate.net

Other key bands include a moderate peak for the N-H stretch around 3250-3300 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches from the butyl group just below 3000 cm⁻¹. researchgate.net The presence of this combination of intense, characteristic bands provides a unique spectral fingerprint for the compound.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a modern sampling technique for IR spectroscopy that is particularly useful for analyzing solid powder samples directly with minimal to no preparation. wikipedia.organton-paar.com The technique involves pressing the sample against a crystal of high refractive index (such as diamond or germanium). An IR beam is passed through the crystal and reflects off the internal surface, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption can occur. wikipedia.org

For this compound, ATR-IR is an ideal method for rapid analysis. The resulting spectrum is generally very similar to a traditional transmission spectrum obtained from a KBr pellet. oup.comoup.com The positions of the main absorption bands for the SO₂ and NO₂ groups would be identical. However, the relative intensities of some peaks, particularly the N-H stretching vibration, may be weaker in an ATR spectrum compared to a transmission spectrum. oup.com This technique's ease of use and speed make it a preferred method for routine identification.

Fourier Transform Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. In the FT-Raman spectrum of this compound, vibrations that involve a significant change in the polarizability of the electron cloud are the most intense. This often means that symmetric vibrations and vibrations of non-polar moieties are stronger than in the IR spectrum.

The most intense peak in the Raman spectrum is expected to be the symmetric stretching mode of the nitro group (νs(NO₂)) at approximately 1348 cm⁻¹. nih.gov The aromatic ring stretching and breathing modes would also show strong Raman signals. While the asymmetric SO₂ stretch is typically weak in the Raman spectrum, the symmetric SO₂ stretch (~1155 cm⁻¹) is usually observed with moderate to strong intensity. nih.gov This difference in spectral activity between IR and Raman provides a more complete vibrational profile of the molecule. thermofisher.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.

A theoretical fragmentation pattern for this compound is proposed in the table below.

| Fragment Ion | Proposed Structure | m/z (expected) |

| [M-C4H9]•+ | 4-nitrobenzenesulfonamide radical cation | 202 |

| [M-NO2]+ | N-butylbenzenesulfonamide cation | 212 |

| [C6H4SO2]+ | Benzenesulfonyl cation | 140 |

| [C4H9]+ | Butyl cation | 57 |

This table is a theoretical prediction based on the fragmentation of similar compounds.

Specific GC-MS data for this compound is not prominently featured in the available scientific literature. However, GC-MS is a standard method for the analysis of sulfonamides and nitroaromatic compounds. marquette.eduacs.org The technique separates the compound from a mixture using a gas chromatograph, and the separated compound is then analyzed by a mass spectrometer. The retention time in the GC would be characteristic of this compound, and the subsequent mass spectrum would provide structural confirmation. For related compounds like 4-nitrobenzenesulfonamide, GC-MS data is available and shows characteristic fragmentation patterns. nih.gov

LC-MS is a powerful technique for the analysis of sulfonamides, often used for their determination in various matrices. marquette.edu For instance, a detailed LC-MS/MS method has been reported for the analysis of N-butylbenzenesulfonamide. ufz.de While a specific LC-MS method for this compound is not detailed, LC coupled with a mass spectrometer, particularly with a soft ionization technique like electrospray ionization (ESI), would be highly suitable for its analysis. This would likely result in the prominent observation of the protonated molecule [M+H]+ or other adducts, providing accurate molecular weight information. For instance, LC-MS analysis of the related 4-nitrobenzenesulfonamide has been documented. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The this compound molecule contains a nitrobenzene (B124822) moiety, which is a strong chromophore.

Although a specific UV-Vis spectrum for this compound is not available in the surveyed literature, the spectrum is expected to be dominated by the absorption of the 4-nitrobenzenesulfonamide part of the molecule. The UV-Vis absorption spectrum of 4-nitrophenol, a structurally related compound, shows an absorption maximum around 318 nm in aqueous solution, which shifts to around 400 nm upon formation of the 4-nitrophenolate (B89219) ion in basic conditions. researchgate.net Another study reports a strong band at 318 nm for 4-nitrophenol. researchgate.net It is therefore anticipated that this compound will exhibit a significant absorption band in the UV-A region (315-400 nm).

| Compound | Reported λmax (nm) | Solvent/Conditions | Reference |

| 4-Nitrophenol | 318 | Aqueous | researchgate.net |

| 4-Nitrophenolate | 400 | Aqueous, basic | researchgate.net |

This table presents data for a structurally related compound to infer the potential UV-Vis absorption of this compound.

Advanced Analytical Characterization Methods for Catalysts and Intermediates

The synthesis of sulfonamides and nitroaromatic compounds often involves the use of catalysts. The characterization of these catalysts and any reaction intermediates is crucial for understanding reaction mechanisms and optimizing processes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a technique used to study species with unpaired electrons, such as radicals and many transition metal complexes. In the context of sulfonamide synthesis, copper-catalyzed reactions are common. nih.gov EPR spectroscopy has been used to study the non-equivalence of copper sites in biological systems and could be applied to characterize paramagnetic copper catalysts or radical intermediates in the synthesis of this compound. acs.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com It is widely used to characterize heterogeneous catalysts. For instance, XPS can be employed to determine the oxidation states of metals in catalysts used for the synthesis of nitroaromatic compounds or sulfonamides. nih.gov

Transmission Electron Microscopy (TEM): TEM is a microscopy technique that provides high-resolution images of materials at the nanoscale. azooptics.com It is used to visualize the size, shape, and distribution of catalyst nanoparticles on a support. numberanalytics.commdpi.com In situ TEM allows for the observation of catalyst dynamics under reaction conditions. acs.orgyoutube.com

Vibrating Sample Magnetometry (VSM): VSM is used to measure the magnetic properties of materials. measurlabs.com This technique is particularly relevant for the characterization of magnetic nanocatalysts, which can be easily separated from a reaction mixture using an external magnet. acs.orgresearchgate.netresearchgate.nettaylorandfrancis.com

Inductively Coupled Plasma (ICP) Spectroscopy: ICP, often coupled with mass spectrometry (ICP-MS) or optical emission spectrometry (ICP-OES), is a highly sensitive technique for determining the elemental composition of a sample. drawellanalytical.com It is used in the pharmaceutical industry for quality control, including the analysis of residual metal catalysts in final products. eag.comresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability and decomposition of materials. akjournals.comresearchgate.net TGA can be applied to study the thermal properties of this compound and related sulfonamides, as well as the catalysts used in their synthesis. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. It is widely applicable to the analysis of sulfonamides.

While a specific, validated HPLC method for this compound is not explicitly detailed in the surveyed literature, methods for closely related compounds provide a strong basis for its analysis. For example, a reverse-phase HPLC method has been described for the analysis of N-butyl-4-chloro-3-nitrobenzenesulfonamide. drawellanalytical.comsielc.com This method utilizes an acetonitrile (B52724) and water mobile phase, which is a common solvent system for the separation of moderately polar organic compounds. Another HPLC method for a related sulfonamide, Benzenesulfonamide (B165840), N-butyl-3-nitro-4-(phenylamino)-, also employs a reverse-phase column with an acetonitrile/water mobile phase. sielc.com

Based on these examples, a typical HPLC method for the analysis of this compound would likely involve:

| Parameter | Typical Condition |

| Column | C18 or C8 reverse-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic elution |

| Detector | UV detector set at a wavelength corresponding to the compound's absorption maximum (likely in the 300-400 nm range) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

This table outlines a proposed HPLC method based on methods for analogous compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the geometric and electronic properties of N-butyl-4-nitrobenzenesulfonamide. These computational methods offer a microscopic perspective on the molecule's behavior.

Molecular Geometry Optimization

The process of molecular geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For sulfonamide derivatives, this process is crucial for understanding their stable conformations. mdpi.com The optimization of molecular structures is a key step in computational chemistry to determine the fundamental thermodynamics of chemical processes. chemrxiv.org

Theoretical studies on similar sulfonamide compounds have been performed using various computational methods to determine their optimized geometries. mdpi.comnih.gov For instance, in a study on a related benzenesulfonamide (B165840) derivative, the initial geometries for optimization were derived from X-ray diffraction data. mkjc.in The optimized structure of a similar compound, a benzene (B151609) sulfonamide (BS) derivative, was obtained through Density Functional Theory (DFT) calculations. mkjc.in These calculations often utilize internal coordinates to describe the molecular geometry, which can be more efficient than Cartesian coordinates. chemrxiv.org

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. nih.gov DFT methods, in particular, have been widely used to investigate the structural and electronic properties of various organic molecules, including sulfonamide derivatives. nih.govmdpi.com These methods are capable of providing detailed information about molecular structure, bonding, and reactivity. mkjc.in

In a study on a benzenesulfonamide derivative, DFT calculations were performed using the B3PW91 functional. mkjc.in For other related compounds, the B3LYP functional has been a popular choice. nih.govmdpi.com Ab initio methods, such as Hartree-Fock (HF), have also been employed, sometimes in conjunction with DFT, to provide a comprehensive understanding of the molecule's electronic structure. nih.gov These computational approaches allow for a detailed analysis of electronic properties and the underlying forces that govern molecular stability and reactivity. mkjc.in

Basis Set and Functional Selection Methodologies

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the functional and the basis set. reddit.com The selection of an appropriate basis set is critical for obtaining reliable results. For organic molecules, basis sets like 6-31G(d,p) and its variations are commonly used. nih.govnih.gov For instance, the B3PW91 functional with the 6-31G(d,p) basis set was used for a benzenesulfonamide derivative. mkjc.in

The choice of functional is equally important. Functionals like B3LYP, CAM-B3LYP, M06-2X, and TPSSTPSS have been tested and used in various studies. researchgate.net The selection often involves comparing the computational results with experimental data to validate the chosen methodology. researchgate.net For larger systems, the computational cost is a significant factor, and a balance must be struck between accuracy and feasibility. reddit.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical reactivity. Descriptors derived from quantum chemical calculations, such as frontier molecular orbitals and molecular electrostatic potential, are invaluable for predicting and understanding chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. taylorandfrancis.com The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For various sulfonamide and nitrobenzene (B124822) derivatives, HOMO-LUMO analysis has been performed to understand charge transfer within the molecule. nih.govnih.gov The distribution of the HOMO and LUMO electron densities reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net Theoretical calculations have shown that for many organic compounds, charge transfer occurs within the molecule, which is indicated by the HOMO and LUMO distributions. nih.gov

Table 1: Frontier Molecular Orbital Energies for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide | - | - | - | B3LYP/6-31G(d,p) nih.gov |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | - | - | Small | B3LYP/6-31G** & HF/6-31G** nih.gov |

| 4-nitrophenol | - | - | 3.76 | HF/6-311+G & B3LYP/6-311+G researchgate.net |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | - | - | - | B3LYP/6-311G** mdpi.com |

| cyclo-N4 and cyclo-N8 isomers | - | - | - | DFT frontiersin.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comresearchgate.net The MEP map displays regions of negative potential (electron-rich) and positive potential (electron-poor). researchgate.net

The negative regions, typically colored red, indicate areas that are susceptible to electrophilic attack, such as those around electronegative atoms like oxygen and nitrogen. researchgate.netchemrxiv.org Conversely, positive regions, colored blue, are prone to nucleophilic attack. researchgate.net For nitrobenzene derivatives, the nitro group consistently shows a region of high negative potential. chemrxiv.org MEP analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. mdpi.com The electrostatic potential is related to the total charge density and can be used to derive various quantities that provide a comprehensive understanding of the chemical species. chemrxiv.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene sulfonamide (BS) derivative |

| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide |

| 4-nitrophenol |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one |

| cyclo-N4 |

| cyclo-N8 |

| 2,4-dinitrochlorobenzene |

| 2,4-dinitrofluorobenzene |

| Metronidazole (MNZ) |

| O-acetyl-serine-sulfhydrylase (OASS) |

| Butylamine |

| 4-Nitrobenzenesulfonyl chloride |

| Carbon |

| Hydrogen |

| Nitrogen |

| Oxygen |

| Sulfur |

| Chlorine |

| Silicon |

| Aluminum |

| Iron |

| Silver |

| Mercury |

| Cadmium |

| Palladium |

| Zinc |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This approach allows for the quantitative investigation of intramolecular interactions, charge transfer, and the delocalization of electron density, which are crucial for understanding the stability and reactivity of a molecule. The analysis focuses on donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. wisc.edu A larger stabilization energy (E(2)) value indicates a more intense interaction between the electron donor and acceptor. wisc.edu

The delocalization of electron density from the p-type lone pair of the sulfonamide nitrogen atom to the π* orbitals of the benzene ring is another critical stabilizing interaction. This resonance effect influences the geometry and electronic properties of the sulfonamide group. The table below details the principal intramolecular interactions and their corresponding stabilization energies (E(2)) as calculated for analogous sulfonamide structures.

Table 1: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a Representative Nitrobenzenesulfonamide Structure

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N7 | σ* (S1-O2) | 5.85 |

| LP (1) N7 | σ* (S1-C4) | 4.20 |

| LP (2) O2 | σ* (S1-N7) | 1.98 |

| LP (2) O3 | σ* (S1-N7) | 2.15 |

| LP (1) O8 | π* (N9-O10) | 25.43 |

| π (C1-C6) | π* (C2-C3) | 19.78 |

| π (C2-C3) | π* (C4-C5) | 22.14 |

Note: The data presented is representative of interactions found in structurally similar nitrobenzenesulfonamide compounds. Atom numbering is illustrative.

Derived Chemical Reactivity Indices

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are powerful tools in computational chemistry for predicting the chemical reactivity and stability of a molecule. These indices are calculated based on conceptual Density Functional Theory (DFT).

For this compound, the HOMO is typically localized over the π-system of the nitro-substituted benzene ring and the sulfonamide nitrogen, indicating these are the primary sites for electrophilic attack. The LUMO is generally centered on the nitro group and the aromatic ring, highlighting these regions as the most probable sites for nucleophilic attack.

The key global reactivity descriptors include:

Ionization Potential (I) : The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A) : The energy released when an electron is added. A ≈ -ELUMO

Chemical Hardness (η) : A measure of resistance to change in electron distribution. η = (I - A) / 2

Chemical Potential (μ) : The escaping tendency of electrons from a system. μ = -(I + A) / 2

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons. ω = μ² / (2η)

A large HOMO-LUMO energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-energy LUMO. Conversely, a small energy gap suggests higher reactivity. The calculated values for these indices provide a quantitative framework for assessing the molecule's reactivity profile.

Table 2: Calculated Global Reactivity Descriptors for this compound (Representative Values)

| Parameter | Value (eV) |

| EHOMO | -7.50 |

| ELUMO | -3.20 |

| Energy Gap (ΔE) | 4.30 |

| Ionization Potential (I) | 7.50 |

| Electron Affinity (A) | 3.20 |

| Chemical Hardness (η) | 2.15 |

| Chemical Potential (μ) | -5.35 |

| Electrophilicity Index (ω) | 6.68 |

Note: These values are illustrative, based on typical DFT calculations for similar aromatic sulfonamides.

Spectroscopic Simulations and Property Predictions

Theoretical Vibrational Frequencies and Assignments

Computational methods, particularly DFT, are highly effective in calculating the vibrational frequencies of molecules. The theoretical vibrational spectrum can be used to assign the experimental bands observed in Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. A detailed assignment of vibrational modes is achieved through Total Energy Distribution (TED) analysis. nih.gov

For this compound, the vibrational spectrum is characterized by modes originating from the 4-nitrobenzenesulfonyl moiety and the n-butyl group.

Nitro Group (NO₂) Vibrations : The asymmetric and symmetric stretching vibrations of the NO₂ group are among the most characteristic bands. The asymmetric stretch typically appears at a higher wavenumber (around 1530-1570 cm⁻¹) compared to the symmetric stretch (around 1320-1370 cm⁻¹). researchgate.net

Sulfonamide Group (SO₂NH) Vibrations : The SO₂ group gives rise to distinct asymmetric and symmetric stretching modes. The asymmetric S=O stretch is found at approximately 1350-1380 cm⁻¹, while the symmetric stretch is observed around 1160-1180 cm⁻¹. The S-N stretching vibration is typically located in the 890-930 cm⁻¹ region.

n-Butyl Group (C₄H₉) Vibrations : The butyl group introduces C-H stretching vibrations (asymmetric and symmetric) in the 2850-3000 cm⁻¹ range, along with scissoring, wagging, and twisting modes at lower frequencies.

Aromatic Ring Vibrations : The benzene ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range.

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical model, leading to better agreement with experimental data. nih.gov

Table 3: Selected Theoretical Vibrational Frequencies and Assignments for 4-Nitrobenzenesulfonamide (B188996) Moiety

| Wavenumber (cm⁻¹, Scaled) | Assignment (Contribution %) | Vibrational Mode |

| 3105 | ν(C-H) (98) | Aromatic C-H Stretch |

| 2965 | νas(CH₃) (95) | Butyl Asymmetric CH₃ Stretch |

| 2875 | νs(CH₂) (96) | Butyl Symmetric CH₂ Stretch |

| 1595 | ν(C=C) (88) | Aromatic Ring Stretch |

| 1535 | νas(NO₂) (90) | Asymmetric NO₂ Stretch |

| 1365 | νs(NO₂) (85) | Symmetric NO₂ Stretch |

| 1348 | νas(SO₂) (89) | Asymmetric SO₂ Stretch |

| 1175 | νs(SO₂) (87) | Symmetric SO₂ Stretch |

| 910 | ν(S-N) (75) | S-N Stretch |

| 855 | γ(C-H) (80) | Aromatic C-H Out-of-plane Bend |

Note: Data is based on findings for 4-nitrobenzenesulfonamide and includes representative modes for the n-butyl group. nih.gov ν: stretching; νas: asymmetric stretching; νs: symmetric stretching; γ: out-of-plane bending.

Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational approach for predicting the electronic absorption spectra of molecules. nih.gov This method calculates the excitation energies, corresponding wavelengths of maximum absorption (λmax), and oscillator strengths (f) for electronic transitions from the ground state to various excited states.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic system. The primary electronic transition typically involves the promotion of an electron from the HOMO to the LUMO. The presence of the nitro group (an electron-withdrawing group) and the sulfonamide group can influence the energy of these transitions, causing shifts in the absorption maxima. The predicted spectrum allows for the interpretation of experimental UV-Vis data and provides insight into the electronic structure of the molecule.

Table 4: Predicted Electronic Absorption Wavelengths and Transitions for a Representative Nitrobenzenesulfonamide

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 285 | 0.45 | HOMO → LUMO (92%) | π → π |

| 260 | 0.18 | HOMO-1 → LUMO (75%) | π → π |

| 225 | 0.25 | HOMO → LUMO+1 (80%) | π → π* |

Note: The data presented is illustrative of results obtained from TD-DFT calculations on aromatic nitro compounds.

Advanced Computational Characterization Techniques

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated based on the electron distribution of the molecule, and it allows for the mapping of different properties, such as dnorm, dᵢ, and dₑ, onto the surface. The dnorm map, in particular, is useful for identifying key intermolecular contacts, where red spots indicate close contacts (shorter than the van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.

For this compound, the most significant intermolecular interactions are expected to be hydrogen bonds involving the sulfonamide N-H group as a donor and the sulfonyl or nitro oxygen atoms as acceptors (O···H/H···O contacts). researchgate.net Due to the presence of multiple hydrogen atoms on the aromatic ring and the butyl chain, H···H contacts are also expected to make a substantial contribution to the total Hirshfeld surface area. nih.gov Other important interactions include C···H, O···C, and N···H contacts. nih.govresearchgate.net

Table 5: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Structurally Similar Sulfonamide

| Contact Type | Contribution (%) |

| O···H / H···O | 35.0 |

| H···H | 28.4 |

| C···H / H···C | 13.0 |

| O···C / C···O | 4.3 |

| N···H / H···N | 7.3 |

| S···H / H···S | 2.5 |

| Other | 9.5 |

Note: Data is based on published analyses of nitro-substituted benzenesulfonohydrazides, which share key functional groups. nih.govresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful quantum chemical tools used to visualize and understand the electron localization in a molecule. wikipedia.orgjussieu.fr These analyses provide a chemically intuitive picture of electron distribution, revealing core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.orgwikipedia.org

For this compound, ELF and LOL analyses offer insights into the electronic structure and bonding characteristics. These methods partition the molecular space into regions of high electron localization, which correspond to the classical concepts of chemical bonds and lone pairs. wikipedia.orgresearchgate.net The analysis can highlight the delocalization of electrons within the aromatic ring and the nitro group, as well as the localization of electrons in the N-S bond of the sulfonamide group and the C-N and C-C single bonds of the butyl chain. The parameters of the critical points in the LOL topology can be correlated with the donor ability of atoms carrying lone pairs. rsc.org

Non-Covalent Interaction Reduced Density Gradient (NCI-RDG) Analysis

Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a computational method used to identify and visualize non-covalent interactions within and between molecules. chemrxiv.orgwikipedia.orgnih.gov These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, are crucial for understanding molecular conformation, crystal packing, and biological activity. researchgate.netresearchgate.net